molecular formula C9H13NO B1288479 4-Ethoxy-3-methylaniline CAS No. 16932-55-1

4-Ethoxy-3-methylaniline

Cat. No.: B1288479
CAS No.: 16932-55-1
M. Wt: 151.21 g/mol
InChI Key: AEOOTFBLNLIOJB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is commonly used in the field of organic synthesis due to its unique chemical properties. The compound is characterized by an ethoxy group attached to the fourth position and a methyl group attached to the third position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylaniline typically involves the nitration of 4-ethoxytoluene followed by reduction of the nitro group to an amine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reduction step is often carried out in high-pressure hydrogenation reactors to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: this compound.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

4-Ethoxy-3-methylaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Ethoxyaniline: Similar structure but lacks the methyl group.

    3-Methylaniline: Similar structure but lacks the ethoxy group.

    4-Methoxyaniline: Similar structure but has a methoxy group instead of an ethoxy group.

Comparison: 4-Ethoxy-3-methylaniline is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications compared to its similar counterparts .

Properties

IUPAC Name

4-ethoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOTFBLNLIOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-55-1
Record name 4-ethoxy-3-methylaniline
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